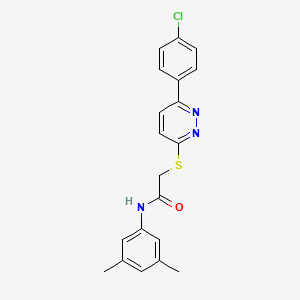

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" is not directly mentioned in the provided papers. However, the papers discuss various benzamide derivatives with substitutions that may influence the binding affinity to receptors, chromatographic characteristics, crystal structure, spectroscopic properties, and biological activities. These studies provide insights into the structural modifications and their effects on the properties of similar compounds, which can be extrapolated to understand "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" .

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme in the provided papers. For instance, paper describes the synthesis of a benzamide derivative and its characterization using various spectroscopic methods. Similarly, paper outlines the preparation of pyrazole derivatives from benzamides, and paper discusses the directed metalation of a benzamide compound. These methods could potentially be adapted for the synthesis of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Several papers report on the crystal structure and molecular geometry of benzamide derivatives. For example, paper examines the absolute configuration and 3D structural configurations using X-ray crystallography and spectroscopic analyses. Paper compares the crystal structures of two polymorphs of a benzamide derivative. These studies suggest that the introduction of different substituents can significantly affect the molecular conformation and intermolecular interactions of benzamide compounds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives in chemical reactions is discussed in papers and . Paper evaluates the catalytic activity of N-isopropyliodobenzamides in alcohol oxidation, indicating that substituents on the benzene ring can significantly influence reactivity. Paper explores the radiolabelling of benzamide derivatives for melanoma imaging, showing that the chemical structure is crucial for the uptake in melanoma cells. These findings could be relevant when considering the reactivity of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" in various chemical contexts .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. Paper investigates the chromatographic retention of substituted benzamides, which is related to their structure-retention relationships. Paper models the intermolecular interactions of a benzamide derivative, showing that dimerization and crystal packing can affect molecular geometry. These studies provide a foundation for predicting the properties of "N-(4-iodo-2-methylphenyl)-2-methoxybenzamide" based on its structural features .

Wissenschaftliche Forschungsanwendungen

Potential Applications in Drug Discovery and Development

Compounds with specific structural features, such as benzamides and acetamides, have been explored for their potential in drug development. For example, non-fentanil novel synthetic opioid receptor agonists, which include N-substituted benzamides, have been studied for their euphoric effects and potential abuse, highlighting the importance of structural analysis in understanding receptor interactions and pharmacological outcomes (Sharma et al., 2018).

Role in Environmental Studies

Compounds like N-(4-iodo-2-methylphenyl)-2-methoxybenzamide could potentially be studied for their environmental fate, similar to how novel brominated flame retardants have been analyzed for their occurrence in indoor air, dust, consumer goods, and food. Such studies are crucial for understanding the environmental impact and potential health risks associated with chemical exposure (Zuiderveen et al., 2020).

Applications in Analytical Chemistry

The development of analytical methods for detecting and quantifying chemical compounds in various matrices is a significant area of research. For instance, analytical methods used in determining antioxidant activity review the importance of chemical reactions and spectrophotometry in analyzing complex samples, showcasing the potential for compounds like N-(4-iodo-2-methylphenyl)-2-methoxybenzamide to be subjects or tools in analytical chemistry research (Munteanu & Apetrei, 2021).

Contribution to Pharmacology and Toxicology

The pharmacological and toxicological profiles of chemicals are fundamental to their application in medicine and safety assessments. Studies on compounds like 3,4-methylenedioxymethamphetamine (MDMA) assist in understanding the therapeutic potential and risks associated with psychoactive substances, suggesting that detailed pharmacological and toxicological studies are crucial for compounds with potential bioactive properties (Sessa, Higbed, & Nutt, 2019).

Eigenschaften

IUPAC Name |

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14INO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESTRJKRIWTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)I)NC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-iodo-2-methylphenyl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![4'-Butyl-[1,1'-biphenyl]-4-carbothioamide](/img/structure/B2529189.png)

![5-[(3-Methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2529190.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)

![4-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2529193.png)

![(E)-2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)benzo[b]thiophen-3(2H)-one](/img/structure/B2529197.png)

![4-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2529199.png)

![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2529200.png)

![2-(4-ethoxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2529202.png)

![[(4S)-1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2529204.png)